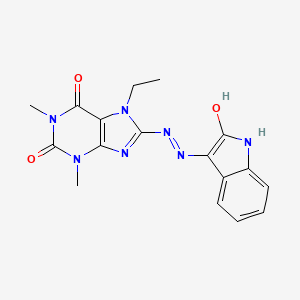
(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17N7O3 and its molecular weight is 367.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, structural characteristics, and biological activity based on diverse sources.
Synthesis
The compound was synthesized through a condensation reaction involving 5-fluoroindoline-2,3-dione and methyl hydrazinecarbodithioate. The reaction was conducted in methanol at room temperature for 12 hours, yielding the target compound after purification via column chromatography. The final product exhibited an orange crystalline form with a melting point of 476−478 K .
Structural Characteristics
The crystal structure analysis revealed that the compound adopts a nearly planar configuration due to intramolecular hydrogen bonding. Key structural parameters include:
Anticancer Evaluation
Recent studies have shown that derivatives related to this compound exhibit significant anticancer properties. For instance, compounds designed with similar structural motifs demonstrated potent inhibition against various cancer cell lines, including HepG2 (human liver cancer cells). The IC50 values for these derivatives ranged from 6.1 to 7.9 μM, significantly lower than that of doxorubicin (IC50 = 24.7 μM) .
Mechanistic Studies
The biological activity was further elucidated through mechanistic studies that included:
- Cell Cycle Analysis : The tested compounds induced cell cycle arrest at the Pre G1 phase and reduced the percentage of cells in the G2/M phase.
- Apoptosis Detection : Flow cytometry indicated a notable increase in apoptotic cells when treated with these compounds, confirming their potential as effective anticancer agents .
Enzymatic Assays
Enzymatic assays were performed to assess the interaction of these compounds with key regulatory proteins involved in apoptosis and cell cycle progression:
- Caspase-3 Activation : Both compounds showed significant activation of caspase-3, which is crucial for the execution phase of apoptosis.
- Bcl-2 and Bax Levels : Alterations in the levels of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) were also observed, indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
A notable study evaluated a series of indole derivatives related to this compound. These derivatives were tested against various cancer cell lines with promising results:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 6.1 ± 1.9 | HepG2 |
| Compound B | 7.9 ± 1.9 | HepG2 |
| Doxorubicin | 24.7 ± 3.2 | HepG2 |
特性
IUPAC Name |
7-ethyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c1-4-24-12-13(22(2)17(27)23(3)15(12)26)19-16(24)21-20-11-9-7-5-6-8-10(9)18-14(11)25/h5-8,18,25H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVLLIRAISHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













